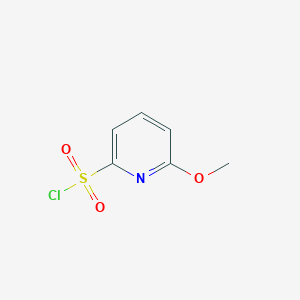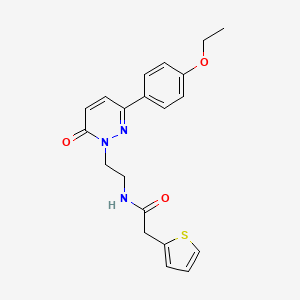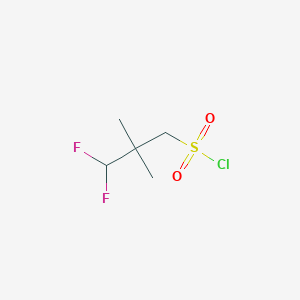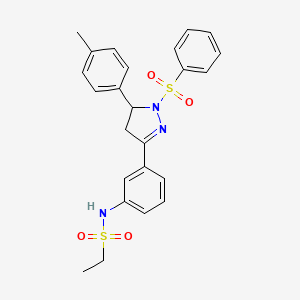
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in immune cell activation and proliferation. CP-690,550 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as transplant rejection.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide inhibits the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By blocking JAK3 activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide reduces the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases. 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce the activation and proliferation of T cells, as well as the production of pro-inflammatory cytokines. In animal models of autoimmune diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease severity and improve clinical outcomes. In clinical trials of patients with rheumatoid arthritis, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease activity and improve clinical outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit T cell activation and proliferation. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide also has several limitations, including its potential for off-target effects and its potential for toxicity.
Orientations Futures
For research on 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide include the development of more selective JAK3 inhibitors with fewer off-target effects, as well as the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide for the treatment of other autoimmune diseases and transplant rejection. Additionally, further studies are needed to better understand the long-term safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in patients.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been described in several publications. One method involves the reaction of 4-chloro-3,5-dimethylphenol with 6-methylpyrimidine-4-carbaldehyde in the presence of sodium hydroxide to form 2-(4-chloro-3,5-dimethylphenoxy)-6-methylpyrimidin-4-ylmethanol. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for autoimmune diseases and transplant rejection. In vitro studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide inhibits the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases. In animal models of rheumatoid arthritis and multiple sclerosis, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease severity and improve clinical outcomes.
Clinical trials of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in patients with rheumatoid arthritis have shown significant improvements in disease activity, as measured by the American College of Rheumatology response criteria. 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has also been studied in patients with psoriasis and inflammatory bowel disease, with promising results.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-10-4-14(5-11(2)16(10)17)22-8-15(21)18-7-13-6-12(3)19-9-20-13/h4-6,9H,7-8H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSDEIHMVCMRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)


![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)


![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)


![2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858653.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)
